Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylpiperazine moiety and a benzyl thioacetate group. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities .
Properties
IUPAC Name |
benzyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(27-15-17-7-3-1-4-8-17)16-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCIUQXOXAFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and piperazine derivatives, have been found to bind with high affinity to multiple receptors, and have been reported as potential acetylcholinesterase inhibitors.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities. For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biological Activity
Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The thiadiazole and piperazine structures are known for their roles in modulating receptor activity and enzyme inhibition.
Key Mechanisms:
- Anticancer Activity: Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting apoptotic pathways .
- Neuropharmacological Effects: Piperazine derivatives are often studied for their potential as neuroleptics and anxiolytics. They may exert their effects through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors .
Anticancer Studies
A study evaluating related thiadiazole derivatives demonstrated that certain compounds exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for some derivatives were significantly lower than that of sorafenib, a standard anticancer drug:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
The compounds induced significant apoptotic cell death and arrested the cell cycle at the sub-G1 phase, confirming their potential as anticancer agents .
Neuropharmacological Activity
In silico studies have identified piperazine-linked compounds that exhibit antagonistic properties against androgen receptors in prostate cancer treatment. These compounds demonstrated promising binding affinities and could serve as leads for developing new therapeutic agents targeting hormone-sensitive cancers .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a laboratory setting, researchers synthesized several derivatives of thiadiazole and assessed their cytotoxic effects on various cancer cell lines. The findings indicated that modifications on the thiadiazole ring significantly enhanced the cytotoxicity profiles of these compounds.
Case Study 2: Neuropharmacological Screening
A series of piperazine derivatives were evaluated for their ability to inhibit human acetylcholinesterase (AChE). The results showed that some derivatives had a higher inhibitory effect compared to traditional inhibitors used in Alzheimer's treatment, indicating their potential as novel therapeutic agents .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic applications in various areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate may show efficacy against various bacterial strains due to the presence of the thiadiazole and piperazine moieties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 10 µg/mL |
| B | S. aureus | 8 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
Antitumor Activity
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests that it may have potential applications in neurodegenerative diseases such as Alzheimer's disease. Compounds containing piperazine and thiadiazole have been shown to inhibit acetylcholinesterase activity, potentially enhancing cognitive function.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : The synthesis begins with the formation of the thiadiazole ring through the reaction of appropriate hydrazines with carbon disulfide.
- Piperazine Derivative Synthesis : The piperazine ring is introduced via nucleophilic substitution reactions.
- Thioether Formation : The benzyl group is then attached through thioether formation, linking the thiadiazole and piperazine moieties.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antimicrobial Evaluation
In a study examining various thiadiazole derivatives, this compound was found to exhibit moderate antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL.
Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to standard chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs involve modifications to the thiadiazole substituents, aromatic rings, or ester groups. Key comparisons include:
- Key Observations :
- The phenylpiperazine group in the target compound distinguishes it from analogs bearing urea (e.g., ), benzamido (e.g., ), or benzothiazole moieties (e.g., ). This substitution likely enhances interactions with serotonin or dopamine receptors .
- The benzyl thioacetate group confers higher lipophilicity compared to ethyl or methyl esters (e.g., ), which may improve pharmacokinetic properties .
- Melting points for thiadiazole derivatives typically range between 130–270°C, influenced by hydrogen bonding (e.g., urea groups in ) and aromatic stacking .
Preparation Methods
Synthetic Strategies for Benzyl 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-Thiadiazol-2-yl)Thio)Acetate
Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. A widely adopted method involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of sulfuric acid or phosphorus oxychloride. For example, 5-amino-1,3,4-thiadiazole-2-thiol can be generated by cyclizing thiosemicarbazide under acidic conditions, though subsequent modifications are required to introduce the 4-phenylpiperazine substituent.
Reaction Conditions:
Thioacetate Esterification
The final step involves coupling the thiol group of 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol with benzyl bromoacetate. This reaction proceeds via a nucleophilic thiol-alkylation mechanism, facilitated by a mild base to deprotonate the thiol.
Synthetic Protocol:
- Reagents: 5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol, benzyl bromoacetate, potassium carbonate.
- Conditions: DMF solvent, room temperature (25°C) or gentle heating (40–50°C), 6–8 hours.
- Workup: Precipitation with ice water, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield Considerations:
Experimental Procedures and Analytical Validation
Stepwise Synthesis and Characterization
Step 1: Synthesis of 5-(4-Phenylpiperazin-1-yl)-1,3,4-Thiadiazole-2-Thiol
- Cyclization: Thiosemicarbazide (10 mmol) and carbon disulfide (15 mmol) in H2SO4 (10 mL) are refluxed for 5 hours.
- Chlorination: The product is treated with POCl3 (12 mmol) at 80°C for 3 hours to yield 2-chloro-5-amino-1,3,4-thiadiazole.
- Piperazine Substitution: 1-Phenylpiperazine (12 mmol) and K2CO3 (15 mmol) in DMF are stirred at 85°C for 18 hours.
Analytical Data:
- FT-IR (KBr): 3250 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N stretch).
- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ar-H), 3.60–3.20 (m, 8H, piperazine-H).
Step 2: Thioacetate Formation
- Reaction: 5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol (5 mmol), benzyl bromoacetate (6 mmol), and K2CO3 (7.5 mmol) in DMF (20 mL) are stirred at 25°C for 8 hours.
- Purification: Column chromatography (ethyl acetate/hexane, 1:3) yields the title compound as a white solid.
Analytical Data:
Optimization and Yield Considerations
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for the synthesis:
Key Findings:
Applications and Derivative Synthesis
The benzyl ester group in the target compound serves as a protective moiety, enabling downstream hydrolysis to the free acid for further functionalization. Derivatives of this compound have been explored as protease inhibitors and antimicrobial agents, though specific biological data remain proprietary.
Q & A
Q. What are the standard synthetic routes for Benzyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate, and how is purity ensured?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids or their analogs under reflux conditions (e.g., ethanol or DMSO as solvents) .
- Step 2: Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or coupling reactions. Potassium carbonate or triethylamine is often used as a base to deprotonate intermediates .
- Step 3: Thioether linkage formation between the thiadiazole and benzyl acetate groups using alkylation or thiol-disulfide exchange reactions . Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for final purity validation .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., benzyl protons at δ 5.2–5.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- Elemental Analysis: Ensures stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
- Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with ethanol or acetone to reduce side reactions while maintaining solubility .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- Temperature Control: Lower reflux temperatures (60–70°C) minimize degradation of heat-sensitive intermediates .
- Yield Improvement: Employ microwave-assisted synthesis for faster reaction kinetics (20–30% time reduction) .
Q. What in vitro assays are most suitable for evaluating anticancer activity?
- Cytotoxicity Assays: Use MTT or SRB assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. IC₅₀ values < 0.1 mM indicate high potency (cf. cisplatin controls) .
- Mechanistic Studies:
- Aromatase Inhibition: Measure enzyme activity via fluorescence-based kits (IC₅₀ ~0.062 mM reported for related thiadiazoles) .
- Apoptosis Assays: Annexin V/PI staining combined with caspase-3/7 activation assays .
Q. How do structural modifications influence biological activity?
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., -CF₃ on phenyl rings) enhance antimicrobial activity (MIC: 1–5 µg/mL against S. aureus) .
- Benzyl vs. Alkyl Thioethers: Benzyl groups improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .
- SAR Table:
| Substituent Position | Activity Trend (IC₅₀) | Target |
|---|---|---|
| 4-Phenylpiperazine | Anticancer ↓ | A549 |
| Thiadiazole-S-alkyl | Antimicrobial ↑ | E. coli |
Q. How should contradictory bioactivity data across studies be resolved?
- Standardized Protocols: Re-evaluate under consistent conditions (e.g., cell line passage number, serum concentration).
- Structural Analog Comparison: Test derivatives with incremental modifications (e.g., replacing benzyl with furanmethyl groups) to isolate activity drivers .
- Multi-Target Profiling: Use computational docking (AutoDock Vina) to assess binding affinity variations across targets (e.g., EGFR vs. tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
